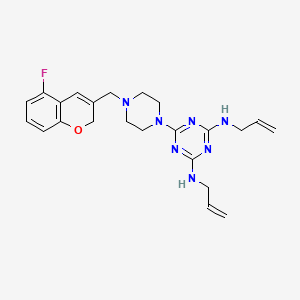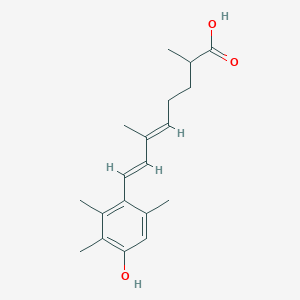
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid is an organic compound characterized by its unique structure, which includes a hydroxy-substituted trimethylphenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Trimethylphenyl Intermediate: Starting from a suitable aromatic precursor, such as 1,2,3-trimethylbenzene, the hydroxy group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine.
Conjugated Diene Formation: The diene system can be constructed through a series of aldol condensations and dehydration reactions, using appropriate aldehyde and ketone precursors.
Final Coupling: The trimethylphenyl intermediate can be coupled with the diene system using cross-coupling reactions, such as the Heck or Suzuki coupling, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The conjugated diene system can be reduced to a saturated alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a saturated alkane
Substitution: Formation of ethers, amines, or thioethers
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications.
Biology
The hydroxy-substituted trimethylphenyl group may exhibit biological activity, making this compound a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Unique due to its specific substitution pattern and conjugated diene system.
(5E,7E)-8-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Similar structure but different substitution pattern.
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic ester: Ester derivative with potentially different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxy group and a conjugated diene system, which confer distinct chemical and biological properties.
Properties
CAS No. |
121633-15-6 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5E,7E)-8-(4-hydroxy-2,3,6-trimethylphenyl)-2,6-dimethylocta-5,7-dienoic acid |
InChI |
InChI=1S/C19H26O3/c1-12(7-6-8-13(2)19(21)22)9-10-17-14(3)11-18(20)16(5)15(17)4/h7,9-11,13,20H,6,8H2,1-5H3,(H,21,22)/b10-9+,12-7+ |
InChI Key |
RHIMNYUELYCNTF-YQDZKPHZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/CCC(C)C(=O)O)/C)C)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CCCC(C)C(=O)O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


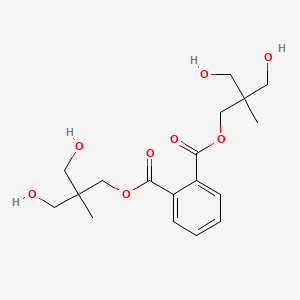
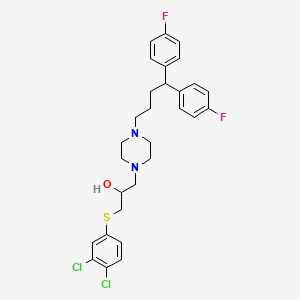
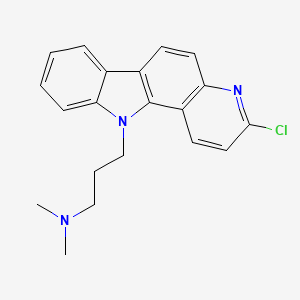

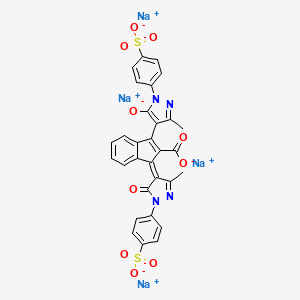
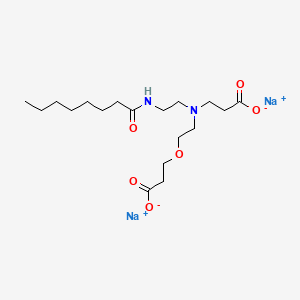
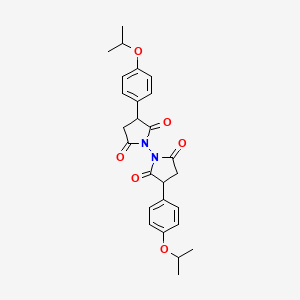
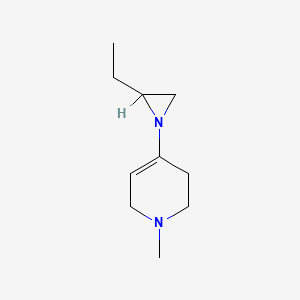
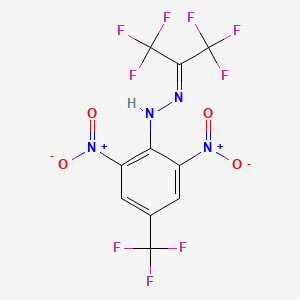
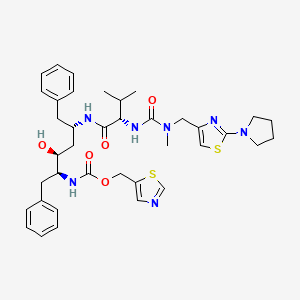
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)

